[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Description
(1-Ethyl-1H-pyrazol-5-yl)methylamine is a bis-pyrazolylmethylamine derivative characterized by two substituted pyrazole rings linked via methylene groups to a central amine. The molecular formula is C₁₀H₁₇N₅, with a molecular weight of 207.28 g/mol (calculated). The ethyl (C₂H₅) and isopropyl (C₃H₇) substituents on the pyrazole nitrogen atoms contribute to steric bulk and influence electronic properties. While direct experimental data for this compound are sparse in the provided evidence, its synthesis likely involves alkylation steps similar to those described for related pyrazole derivatives (e.g., ethylation using iodoethane and sodium hydride in DMF) .
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-17-12(5-7-15-17)9-14-10-13-6-8-16-18(13)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI Key |
VQUPVWPUFZJETK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=NN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-ethyl-1H-pyrazole with 1-(propan-2-yl)-1H-pyrazole in the presence of a suitable amine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common reagents used in this synthesis include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
On an industrial scale, the production of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups on the pyrazole rings are replaced by other functional groups such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, hydroxyl groups; reactions often require catalysts and are conducted under reflux conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, each with distinct chemical and physical properties.
Scientific Research Applications
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine
Bis-Pyrazolylmethylamine Analogs
Benzyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- Structure : Benzyl and ethyl-pyrazolylmethyl groups attached to the amine.
- Molecular Weight : 215.29 g/mol; predicted density: 1.05 g/cm³ .
- Key Differences : The aromatic benzyl group increases hydrophobicity and may enhance binding to aromatic receptors, unlike the aliphatic isopropyl group in the target compound.
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine
- Structure : Ethyl group at N1 and a branched ethyl-methylamine substituent at C3.
- Molecular Weight : 182.27 g/mol; predicted pKa: 8.80 .
- Key Differences : The tertiary amine structure may reduce basicity compared to the secondary amine in the target compound.
Trifluoroethyl-Substituted Analogs
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine
- Structure : Trifluoroethyl group at N1 and propylamine at C4.
- Molecular Weight : 245.69 g/mol (C₉H₁₅F₃N₃) .
- Key Differences : The electron-withdrawing trifluoroethyl group significantly alters electronic properties, increasing resistance to metabolic oxidation compared to the target compound’s isopropyl group.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted/Experimental Properties | Reference |
|---|---|---|---|---|---|
| (1-Ethyl-1H-pyrazol-5-yl)methylamine | C₁₀H₁₇N₅ | 207.28 | Ethyl, isopropyl | N/A (theoretical) | |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | C₁₁H₁₄N₄ | 202.26 | Ethyl, methyl, pyridin-3-yl | ESIMS m/z 203 ([M+H]) | |
| 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine | C₈H₉N₃S | 179.24 | Thiophene-methyl | CAS 4394-26-7 | |
| Benzyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine | C₁₃H₁₇N₃ | 215.29 | Benzyl, ethyl | Density: 1.05 g/cm³ (predicted) | |
| Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine | C₉H₁₅F₃N₃ | 245.69 | Trifluoroethyl, propyl | CAS 1856027-21-8 |
Biological Activity
The compound (1-ethyl-1H-pyrazol-5-yl)methylamine is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 181.27 g/mol. The structure features two pyrazole rings connected by a methylamine linker, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to (1-ethyl-1H-pyrazol-5-yl)methylamine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | SF-268 | 12.50 | |
| Compound C | NCI-H460 | 42.30 | |
| Compound D | Hep-2 | 3.25 | |
| Compound E | P815 | 17.82 |
These findings suggest that the compound may exhibit similar cytotoxic effects, warranting further investigation into its mechanism of action.
Anti-inflammatory Activity
Pyrazole derivatives have also been reported to possess anti-inflammatory properties. Research indicates that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. For example, compounds have been shown to significantly lower nitric oxide (NO) and TNF-alpha levels in response to lipopolysaccharide (LPS) stimulation, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. Compounds similar to (1-ethyl-1H-pyrazol-5-yl)methylamine have demonstrated activity against both bacterial and fungal strains. For instance, some derivatives exhibited moderate to excellent antifungal activity against phytopathogenic fungi, surpassing traditional antifungal agents in effectiveness .
Case Studies
A notable study involved synthesizing a series of pyrazole derivatives, including the target compound, which were then screened for their biological activities:
- Synthesis and Screening : Various derivatives were synthesized and tested against multiple cancer cell lines.
- Results : The most potent compounds demonstrated significant growth inhibition and induced apoptosis in cancer cells.
- Mechanism of Action : Investigations into the mechanism revealed that these compounds might target specific kinases involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
